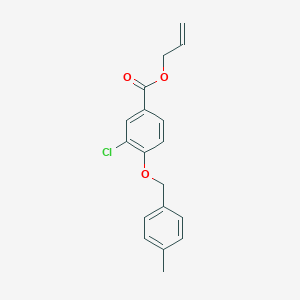![molecular formula C9H15BrO B13026531 (4-Bromobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13026531.png)
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobicyclo[222]octan-1-yl)methanol typically involves the bromination of bicyclo[22The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the hydroxylation step can be achieved using various methods such as hydroboration-oxidation .
Industrial Production Methods
Industrial production methods for (4-Bromobicyclo[22 the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form the corresponding bicyclo[2.2.2]octane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of (4-Bromobicyclo[2.2.2]octan-1-yl)ketone.
Reduction: Formation of bicyclo[2.2.2]octan-1-ylmethanol.
Substitution: Formation of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol or (4-Thiobicyclo[2.2.2]octan-1-yl)methanol.
Aplicaciones Científicas De Investigación
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromobicyclo[2.2.2]octan-1-yl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the bromine atom and hydroxyl group. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorobicyclo[2.2.2]octan-1-yl)methanol
- (4-Fluorobicyclo[2.2.2]octan-1-yl)methanol
- (4-Iodobicyclo[2.2.2]octan-1-yl)methanol
Uniqueness
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions .
Propiedades
Fórmula molecular |
C9H15BrO |
|---|---|
Peso molecular |
219.12 g/mol |
Nombre IUPAC |
(4-bromo-1-bicyclo[2.2.2]octanyl)methanol |
InChI |
InChI=1S/C9H15BrO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7H2 |
Clave InChI |
QPBVQXYEMOAUOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(CC2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026450.png)
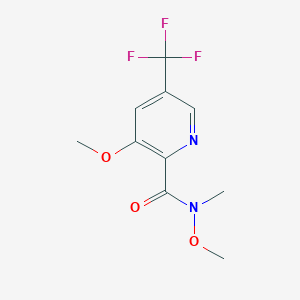
![9,9-Difluoro-2-azaspiro[5.5]undecane](/img/structure/B13026463.png)

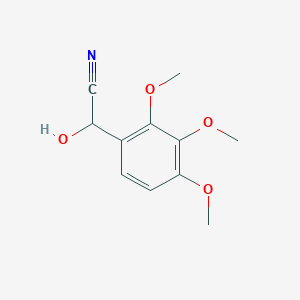


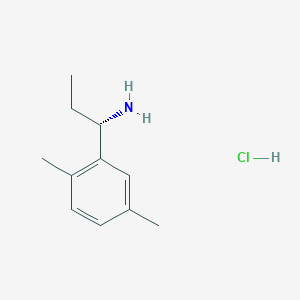
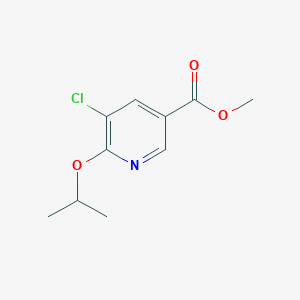
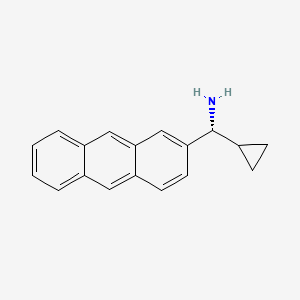
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13026521.png)
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)
